N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide
Description
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives.
Properties
IUPAC Name |
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-18-7-5-16(9-15(18)10-24)22-19(25)14-4-6-17(13(2)8-14)23-12-20-11-21-23/h4-9,11-12,24H,3,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKPOZXULSDXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide typically involves multi-step reactions. One common method includes the reaction of isothiocyanates with hydrazides, followed by cyclization to form the triazole ring . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: It is explored for its cytotoxic effects against certain cancer cell lines.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.
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